Dermaseptin-J3
Description
Discovery and Classification within Amphibian Host Defense Peptides
The dermaseptin (B158304) family represents a large and diverse group of gene-encoded host defense peptides produced by the skin of frogs from the Hylidae family. sci-hub.se The first dermaseptin was identified in 1991 from the skin of the South American frog Phyllomedusa sauvagii. nih.govresearchgate.net These peptides are characterized as being rich in basic amino acids and having a strong tendency to form an α-helical structure in hydrophobic environments. nih.govresearchgate.net Dermaseptins are part of the broader category of amphibian host defense peptides, which constitute a vast arsenal (B13267) of molecules with diverse biological activities. sci-hub.se The dermaseptin superfamily is notable for the high degree of identity in the signal sequences of their precursor forms, while the mature peptide sequences have diverged significantly, giving rise to several structurally distinct families of microbicidal peptides. sci-hub.se
Dermaseptin-J3 belongs to this extensive family, sharing key structural motifs with other dermaseptins. These peptides are synthesized as precursor proteins that have a highly conserved N-terminal preprosequence and a variable C-terminal domain that corresponds to the mature antimicrobial peptide. sci-hub.se
Significance of Antimicrobial Peptides in Addressing Microbial Resistance
The rise of antibiotic resistance is a critical global health issue, necessitating the development of novel antimicrobial agents. frontiersin.orgresearchgate.net Antimicrobial peptides (AMPs) like the dermaseptins are considered a promising alternative to conventional antibiotics. frontiersin.orgmdpi.com Their primary mode of action often involves targeting and disrupting the microbial cell membrane, a mechanism that is less likely to induce resistance compared to the specific molecular targets of many traditional antibiotics. researchgate.netpeerj.com AMPs exhibit broad-spectrum activity against bacteria, fungi, and viruses and can also modulate the host's immune response. researchgate.netexplorationpub.com The urgency for new antimicrobial therapies has intensified research into the potential of AMPs to combat multidrug-resistant pathogens. mdpi.com
Overview of Current Research Landscape on Dermaseptins
Research on the dermaseptin family has revealed their potent in vitro activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, protozoa, and viruses. nih.gov Some dermaseptins have also demonstrated anti-tumor properties. nih.govresearchgate.net Current research is focused on elucidating their precise mechanisms of action, exploring their efficacy against various cancer cell lines, and investigating their potential for human therapeutic applications. nih.govnih.gov While numerous in vitro studies have been conducted, there is a recognized need for more extensive in vivo experiments and clinical trials to fully assess their therapeutic utility. nih.govresearchgate.net The diversity within the dermaseptin family, with over a hundred identified peptides, provides a rich source for discovering new therapeutic leads. nih.govresearchgate.net
This compound: Key Characteristics
| Characteristic | Description |
| Amino Acid Sequence | Not publicly available in detail, but shares significant sequence identity with other dermaseptins. |
| Molecular Weight | Approximately 3452 Da (as Dermaseptin) echelon-inc.com |
| Source | Skin secretions of frogs from the Hylidae family, specifically with "J" likely denoting the species. |
| Structure | Likely adopts an amphipathic α-helical conformation, a common feature of dermaseptins crucial for their antimicrobial action. vulcanchem.com |
Research Findings on this compound
Antimicrobial Activity
This compound has demonstrated both antibacterial and antifungal properties. frontiersin.org Like other members of its family, it is believed to exert its antimicrobial effects by interacting with and disrupting the microbial cell membrane. vulcanchem.com Research on related dermaseptins has shown efficacy against a range of pathogens, including Staphylococcus aureus (including methicillin-resistant strains), Pseudomonas aeruginosa, and Escherichia coli. nih.govresearchgate.net Studies on various dermaseptins have reported minimum inhibitory concentrations (MICs) against bacteria and fungi ranging from 3.1 µM to 30 µM. nih.govfrontiersin.org
Mechanism of Action
The primary mechanism of action for dermaseptins, and likely this compound, is the disruption of the microbial plasma membrane. vulcanchem.com These peptides are typically cationic and, upon encountering the negatively charged surface of a microbial cell, fold into an amphipathic α-helical structure. vulcanchem.comglpbio.com This structure allows the peptide to insert into and permeabilize the cell membrane, leading to cell death. vulcanchem.comglpbio.com This membrane-disrupting mechanism can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model. frontiersin.orgntu.edu.sg Some dermaseptins have also been shown to translocate across the bacterial membrane to act on intracellular targets. peerj.com
Structure-Activity Relationship
The structure of dermaseptins is intrinsically linked to their function. The amphipathic α-helix, with its distinct hydrophobic and hydrophilic faces, is a critical feature. vulcanchem.com The cationic nature of the peptide, due to the presence of basic amino acid residues like lysine (B10760008), facilitates the initial electrostatic interaction with the negatively charged microbial membrane. nih.gov The tryptophan residue often found near the N-terminus of dermaseptins is also considered important for its interaction with the membrane interface. mdpi.complos.org Studies on dermaseptin analogs have shown that modifications to the amino acid sequence, which can alter charge and helicity, significantly impact antimicrobial potency and selectivity. mdpi.comnih.gov
Therapeutic Potential
The potent and broad-spectrum antimicrobial activity of the dermaseptin family, including this compound, positions them as promising candidates for the development of new therapeutic agents. mdpi.com Their ability to combat drug-resistant bacteria is of particular interest. researchgate.net Beyond their direct antimicrobial effects, some dermaseptins have been shown to disrupt biofilms, which are communities of microbes that are notoriously difficult to treat. researchgate.netmdpi.com Furthermore, the potential for synergistic effects when combined with conventional antibiotics is an area of active investigation. researchgate.netresearchgate.net Research is ongoing to optimize the properties of dermaseptins, aiming to enhance their stability and efficacy while minimizing potential cytotoxicity to host cells. researchgate.net
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ALWKNMLSGIGKLAGQAALGAVKTLV |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Dermaseptin J3
Genetic Encoding and Gene Structure Analysis of Dermaseptin-J3 Precursors
Dermaseptins, including this compound, are not synthesized directly. Instead, they are encoded in the genome as larger precursor proteins known as prepropeptides. nih.govsci-hub.se The genes encoding these precursors exhibit a characteristic structure that is highly conserved across the entire dermaseptin (B158304) superfamily. nih.govkambonomad.com This genetic architecture is a key element in understanding the production and evolution of these peptides.
Analysis of dermaseptin genes, such as that for Dermaseptin B, reveals a structure composed of distinct exons and introns. nih.govwordpress.com A common arrangement features a two-exon structure. nih.gov Exon 1 typically encodes a 22-residue hydrophobic signal peptide and the initial portion of an acidic pro-region. kambonomad.comnih.gov This signal peptide is crucial for directing the nascent protein into the secretory pathway. Following a small intron, Exon 2 encodes the remainder of the acidic spacer region, a specific processing signal (typically Lys-Arg), and the C-terminal domain that constitutes the sequence of the mature antimicrobial peptide. kambonomad.comnih.gov In some cases, a third coding exon has been observed, suggesting gene amplification events during their evolution. nih.gov
The precursor protein itself has a modular design. mdpi.comnih.gov This structure ensures the potent, membrane-lytic mature peptide is kept in an inactive state until it is secreted from the cell. The highly conserved nature of the N-terminal prepro-region contrasts sharply with the hypervariable C-terminal region that codes for the mature peptide, a feature that allows for rapid evolutionary diversification of the active peptide. nih.govsci-hub.se
Table 1: General Structure of a Dermaseptin Precursor Protein
| Domain | Typical Length (Amino Acids) | Key Features & Function |
| Signal Peptide | ~22 | Hydrophobic sequence; directs the precursor to the endoplasmic reticulum for secretion. sci-hub.semdpi.com |
| Acidic Pro-region | ~20-25 | Highly acidic (rich in Aspartic and Glutamic acid); thought to neutralize the cationic mature peptide, preventing auto-toxicity. sci-hub.seresearchgate.net |
| Cleavage Site | 2 | Typically a Lys-Arg (K-R) dibasic pair; recognized by proprotein convertase enzymes for proteolytic processing. mdpi.comnih.gov |
| Mature Peptide | ~23-34 | The final, biologically active antimicrobial peptide sequence (e.g., this compound); cationic and amphipathic. mdpi.comwikipedia.org |
| Amidation Signal | 1-3 | Often a Glycine (B1666218) (G) residue immediately following the mature peptide sequence, which acts as a donor for C-terminal amidation. mdpi.com |
Transcriptional Regulation and Expression Profiles of this compound
The expression of dermaseptin genes is primarily localized to the granular glands within the dermal layer of frog skin. biologists.comnih.gov These peptides are a key component of the amphibian's innate immune system, and their synthesis and secretion are tightly regulated. nih.govresearchgate.net Secretion is often triggered by stress, physical injury, or stimulation of the sympathetic nervous system, releasing a defensive cocktail of bioactive peptides onto the skin surface. biologists.com
The transcriptional control of amphibian antimicrobial peptides involves specific regulatory elements within the promoter regions of their genes. researchgate.net Studies have shown that these promoters can contain recognition sites for nuclear factors, such as NF-κB, which are known to be involved in immune and inflammatory responses. researchgate.netplos.org This suggests that the expression of dermaseptins can be rapidly induced in response to pathogenic threats. Furthermore, transcription can be influenced by hormones; for instance, glucocorticoids have been shown to inhibit the transcription of antimicrobial peptide genes in some amphibians. researchgate.net
Analysis of the expression profile of genes in the skin of related frog species, like Phyllomedusa nordestina, through Expressed Sequence Tag (EST) analysis of cDNA libraries has confirmed the presence of high transcriptional levels of dermaseptin precursors. nih.gov Advanced techniques such as imaging mass spectrometry have been used on the skin of Phyllomedusa hypochondrialis to visualize the spatial distribution of different dermaseptin peptides, revealing that they are widespread but may be compartmentalized within specific gland subtypes. embrapa.br
Post-Translational Modifications and Maturation Pathways of this compound
The conversion of the inactive prepropeptide into the mature, active this compound requires a series of post-translational modifications (PTMs). These modifications are critical for the peptide's final structure and biological function. researchgate.net The entire maturation process occurs within the secretory pathway, with the final modifications taking place in secretion granules where the peptides are stored before release. researchgate.netnih.gov
The first key step is the proteolytic cleavage of the precursor. The signal peptide is removed upon entry into the endoplasmic reticulum. Subsequently, the mature peptide is liberated from the acidic pro-region by proprotein convertase enzymes that recognize and cut at specific basic amino acid residues, most commonly a Lys-Arg (K-R) pair. mdpi.comnih.gov
A second, highly significant PTM for many dermaseptins is C-terminal amidation. nih.govacs.org This process involves the enzymatic conversion of the C-terminal carboxyl group into an amide. The presence of a glycine residue immediately following the mature peptide sequence in the precursor often serves as the signal for this modification, with the glycine donating the necessary amide group. mdpi.comnih.gov Amidation neutralizes the negative charge of the C-terminus, increasing the peptide's net positive charge and often enhancing its stability and antimicrobial potency. nih.govajol.info
Table 2: Key Post-Translational Modifications in Dermaseptin Maturation
| Modification | Description | Functional Significance |
| Proteolytic Cleavage | Excision of the signal peptide and acidic pro-region from the prepropeptide at specific cleavage sites (e.g., Lys-Arg). mdpi.comresearchgate.net | Releases the mature peptide from its inactive precursor form. researchgate.net |
| C-terminal Amidation | Enzymatic modification of the C-terminal carboxyl group to an amide group, often signaled by a C-terminal glycine in the precursor. mdpi.compeerj.com | Increases the net positive charge, enhances structural stability (e.g., α-helix formation), and can increase antimicrobial activity. nih.govacs.org |
| L- to D-Amino Acid Isomerization | In some related peptides from the same precursors (e.g., deltorphins), specific L-amino acids are converted to D-amino acids. nih.gov | Creates peptides with unique conformational properties and receptor specificities. While not documented for this compound itself, it highlights the complex PTMs occurring in the shared secretory granules. researchgate.netnih.gov |
Comparative Genomics and Evolution of this compound Homologues
This compound belongs to a vast and diverse superfamily of peptides found in frog skin. nih.govtcdb.org This superfamily is a prime example of a "gene-based combinatorial library," where a common genetic framework gives rise to a multitude of distinct peptides. kambonomad.comnih.gov The various families within this superfamily, such as dermaseptins (sensu stricto), phylloseptins, and dermatoxins, are all derived from precursors that share a remarkably conserved N-terminal prepro-region but have highly variable C-terminal domains corresponding to the mature peptides. sci-hub.seresearchgate.net
The evolution of this peptide arsenal (B13267) is driven by a process of gene duplication followed by accelerated evolution. nih.govresearchgate.net After a gene duplication event, the region encoding the mature peptide undergoes intense focal hypermutation, where mutations accumulate at a high rate. This variation is then acted upon by positive (diversifying) selection, favoring novel peptides that may offer a selective advantage against a changing spectrum of microbial pathogens. nih.gov
Genomic studies have revealed deep evolutionary connections. The genes for dermaseptin precursors show significant sequence identity to the precursors of opioid peptides like dermorphins and deltorphins, which are also found in the same frogs. nih.govresearchgate.net This indicates that these peptide genes, despite their vastly different biological activities (antimicrobial vs. opioid), likely arose from a common ancestral gene. researchgate.net A close homologue to this compound is Dermatoxin-J3, which reportedly shares 80% sequence identity, highlighting the close evolutionary relationship between these peptide families. vulcanchem.com
Table 3: Comparison of this compound with Selected Homologues
| Peptide Name | Source Organism | Amino Acid Sequence |
| This compound | Phasmahyla jandaia | GLWKSLLKNVGKAAGKAALNAVTDMVNQA |
| Dermatoxin-J3 | Phasmahyla jandaia | GLWSKILKGVGKAAGKAALNAVTDMVNQA |
| Dermaseptin-PH | Pithecopus hypochondrialis | GLLGSVLKNVAKVLSGAAKQAL |
| DRS-CA-1 | Callimedusa camba | GLWSKIKNAGKAALNAAKNVLNNL |
| Dermaseptin-B2 (Adenoregulin) | Phyllomedusa bicolor | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV |
Structural Characterization and Biophysics of Dermaseptin J3
Determination of Secondary and Tertiary Conformations of Dermaseptin-J3
The conformation of this compound, like many other linear antimicrobial peptides, is highly dependent on its environment. In aqueous solutions, the peptide is largely unstructured, adopting a random coil conformation. However, upon interaction with environments that mimic the hydrophobicity of a biological membrane, it undergoes a significant conformational change.
Circular dichroism (CD) spectroscopy studies on related dermatoxins and dermaseptins consistently show that these peptides adopt a predominantly α-helical secondary structure in the presence of membrane-mimicking agents like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov For instance, the original dermaseptin (B158304) was found to have an 80% α-helical conformation in hydrophobic media. This transition from a disordered state to an ordered α-helix is a hallmark of the dermaseptin family and is critical for its biological activity. The helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which facilitates its interaction with and disruption of microbial cell membranes. nih.gov While a specific percentage of helicity for J3 is not detailed in the available literature, its sequence strongly supports the potential to form such an amphipathic α-helix.
Hydrophobicity and Cationicity Profiles in Relation to this compound Structure
The primary structure of this compound dictates its key physicochemical properties—cationicity and hydrophobicity—which in turn determine its three-dimensional structure in membranes. The amino acid sequence for the closely related Dermatoxin-J3 is provided in the table below. embrapa.brcusabio.comufmg.br
The peptide has a net positive charge due to the presence of two lysine (B10760008) (K) residues. This cationicity is crucial for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids. The C-terminal amidation is a common post-translational modification in amphibian peptides that neutralizes the negative charge of the terminal carboxyl group, further enhancing the peptide's net positive charge and contributing to its stability. embrapa.br
A helical wheel projection of the predicted α-helical region of this compound reveals a distinct amphipathic character. The cationic lysine residues are segregated to one face of the helix, creating a polar, positively charged surface. The opposite face is dominated by nonpolar, hydrophobic residues (such as Leucine, Glycine (B1666218), Valine, and Alanine), forming a nonpolar surface that can favorably interact with the lipid acyl chains of the membrane interior.
| Property | Value |
|---|---|
| Amino Acid Sequence | SLGGFLKGVGKVLAGVGKVVADQFGNLLEAGQa |
| Molecular Weight (Da) | 3126.8 |
| Number of Residues | 32 |
| Cationic Residues | Lysine (K) at positions 9, 18 |
| Net Charge (at pH 7) | +2 |
| C-Terminal Modification | Amidation |
Conformational Dynamics and Stability of this compound in Various Environments
This compound exhibits significant conformational dynamics, transitioning from a flexible, random coil state in aqueous solution to a more rigid and stable α-helical structure upon membrane binding. This induced folding is a thermodynamically favorable process driven by the transfer of hydrophobic residues from the aqueous phase to the nonpolar membrane environment.
Molecular dynamics simulations of related dermaseptins show that the stability of the helical conformation is enhanced once the peptide inserts into the lipid bilayer. The peptide's interaction with the membrane is a dynamic process; initial binding is driven by electrostatic forces between the peptide's cationic face and the anionic lipid headgroups, followed by the insertion of its hydrophobic face into the membrane core.
The stability of the peptide is also influenced by specific structural features. C-terminal amidation, as seen in this compound, is known to significantly stabilize the α-helical conformation. embrapa.br Studies on other dermaseptins have shown that an amidated C-terminus makes the peptide more structured and rigid compared to its non-amidated counterpart, which can enhance its biological activity.
Role of Specific Amino Acid Residues in this compound Structural Integrity
The specific sequence of amino acids in this compound is essential for its structural and functional integrity.
Cationic Residues : The two lysine (K) residues at positions 9 and 18 are fundamental to the peptide's mechanism. They provide the positive charge necessary for the initial targeting and binding to negatively charged microbial surfaces. Altering the number or position of these cationic residues in other dermaseptins has been shown to dramatically affect their membrane-binding affinity and antimicrobial potency.
N-Terminus : Unlike many well-studied dermaseptins that feature a highly conserved Tryptophan (W) at or near the N-terminus (e.g., ALW or GLW), this compound begins with the sequence SLG. This variation at the N-terminus suggests potential differences in its specific mode of membrane interaction compared to other dermaseptins, as the N-terminal region is often crucial for initiating contact with the plasma membrane.
Mechanisms of Action of Dermaseptin J3
Membrane Interaction and Permeabilization Mechanisms
The primary mode of action for Dermaseptin-J3 and other dermaseptins involves the disruption of the microbial cell membrane. nih.govresearchgate.net This interaction leads to increased membrane permeability and, ultimately, cell death. nih.govnih.gov
Barrel-Stave and Carpet-Like Models of Membrane Disruption by this compound
Two primary models describe the interaction of α-helical antimicrobial peptides like dermaseptins with cell membranes: the "barrel-stave" and the "carpet-like" models. nih.govnih.gov
Barrel-Stave Model: In this model, the peptide monomers insert themselves perpendicularly into the lipid bilayer, arranging themselves like the staves of a barrel to form a transmembrane pore or channel. nih.govku.dkntu.edu.sg The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which ions and other cellular contents can leak out, disrupting the cell's osmotic balance and leading to lysis. nih.govntu.edu.sg
Carpet-Like Model: This model proposes that the peptides first accumulate on the surface of the membrane, lying parallel to it and forming a "carpet." nih.govnih.govntu.edu.sg This binding is driven by electrostatic interactions between the positively charged peptides and the negatively charged components of the microbial membrane. nih.govau.dk Once a critical concentration of peptides is reached, the membrane's integrity is compromised, leading to the formation of transient pores or micelles and causing the membrane to disintegrate in a detergent-like manner. ntu.edu.sguniversiteitleiden.nl Some research suggests that the carpet model is a likely mechanism for dermaseptins. researchgate.net
Pore Formation Dynamics and Characteristics Induced by this compound
Studies on dermaseptins, such as dermaseptin (B158304) B2, indicate that they can form pores within the lipid bilayer. nih.gov These pores are often large and exhibit low ion specificity. nih.gov The formation of these pores is concentration-dependent, with evidence suggesting that dermaseptin molecules can aggregate to form tetramers that constitute the pore structure. nih.govnih.gov The lining of these pores is thought to be a mosaic of both the peptide helices and the phospholipid headgroups of the membrane, a variation of the classic barrel-stave model. nih.gov This arrangement is sometimes referred to as a "toroidal pore" or "wormhole" model, where the lipid monolayers bend inward to line the pore along with the peptides. ntu.edu.sguniversiteitleiden.nl
Interaction of this compound with Diverse Lipid Compositions
The composition of the lipid bilayer significantly influences the activity of dermaseptins. nih.gov The outer membranes of bacteria are rich in negatively charged lipids, such as phosphatidylglycerol and cardiolipin, which facilitates the initial electrostatic attraction of the cationic dermaseptin peptides. mdpi.com In contrast, the outer leaflet of host cell membranes, like those of red blood cells, is typically composed of zwitterionic (neutrally charged) phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, resulting in a weaker interaction. ku.dknih.gov
Molecular dynamics simulations have shown that the interaction and penetration of dermaseptins into a lipid bilayer are dependent on the initial orientation of the peptide. nih.gov Aromatic amino acid residues near the N-terminus of the peptides appear to be crucial for driving these interactions. nih.gov The insertion of the peptides causes significant disruption to the lipid bilayer, increasing the area per lipid and decreasing the thickness of the membrane, which leads to disorder among the lipid chains. nih.gov
Intracellular Targets and Non-Membrane-Related Mechanisms of this compound
While membrane disruption is the primary mechanism, some evidence suggests that antimicrobial peptides, including dermaseptins, may also have intracellular targets. nih.govau.dk After permeating the cell membrane, these peptides could potentially interact with and disrupt various intracellular processes. nih.govau.dk For instance, some AMPs have been shown to inhibit the synthesis of the cell wall, interfere with protein synthesis, or bind to DNA. au.dkmdpi.com One study on a member of the dermaseptin family, DRS-S1, showed it could modulate the expression of genes in Candida albicans. nih.gov
Specificity of this compound Interaction with Pathogen versus Host Cell Membranes
A key feature of many antimicrobial peptides, including dermaseptins, is their ability to selectively target pathogen cells over host cells. mdpi.com This specificity is largely attributed to the differences in membrane composition. mdpi.com
| Feature | Pathogen Cell Membrane | Host Cell Membrane |
| Surface Charge | Net negative charge due to anionic lipids (e.g., phosphatidylglycerol, cardiolipin, lipopolysaccharides). mdpi.com | Generally neutral or zwitterionic outer leaflet (e.g., phosphatidylcholine, sphingomyelin). ku.dknih.gov |
| Dermaseptin Interaction | Strong initial electrostatic attraction leading to membrane binding and disruption. mdpi.com | Weaker electrostatic interaction, resulting in lower binding and cytotoxicity. universiteitleiden.nl |
This selective interaction minimizes damage to the host's own cells while effectively targeting invading microbes. For example, studies on dermaseptin S3 and S4 have shown that while both are effective against the intraerythrocytic parasite Plasmodium falciparum, DS3 is significantly less toxic to the host red blood cells. nih.gov This selectivity is thought to be related to differences in the peptides' aggregation states and their ability to permeate different membrane types. nih.gov In infected cells, it was observed that the peptides could traverse the erythrocyte membrane and directly interact with the parasite inside. nih.gov
Biological Activities of Dermaseptin J3
Antimicrobial Spectrum of Dermaseptin-J3
The antimicrobial spectrum of the dermaseptin (B158304) family is known to be broad, encompassing a variety of microorganisms. minciencias.gov.conih.govmdpi.com These peptides generally exert their effects by disrupting the cell membranes of pathogens. mdpi.comnih.gov However, specific studies detailing the efficacy of this compound against different classes of microbes are not extensively documented.
Antibacterial Efficacy of this compound Against Gram-Positive Bacteria
There is a lack of specific research findings detailing the antibacterial efficacy and Minimum Inhibitory Concentrations (MICs) of this compound against Gram-positive bacteria such as Staphylococcus aureus or Enterococcus faecalis. While other dermaseptins have shown activity against these types of bacteria, dedicated studies on this compound are not available in the reviewed literature. nih.govresearchgate.net
Data Table: Antibacterial Efficacy of this compound Against Gram-Positive Bacteria
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Research Finding |
|---|---|---|---|
| Staphylococcus aureus | - | Data Not Available | Specific studies on this compound are not publicly available. |
Antibacterial Efficacy of this compound Against Gram-Negative Bacteria
Similarly, specific data on the efficacy of this compound against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is not readily found in scientific publications. The broader dermaseptin family has demonstrated activity against these pathogens, but J3-specific MIC values and detailed research findings are absent from the current body of literature. mdpi.comnih.govresearchgate.net
Data Table: Antibacterial Efficacy of this compound Against Gram-Negative Bacteria
| Gram-Negative Bacterium | Strain | MIC (µg/mL) | Research Finding |
|---|---|---|---|
| Escherichia coli | - | Data Not Available | Specific studies on this compound are not publicly available. |
Activity of this compound Against Multidrug-Resistant Bacterial Strains
The potential of dermaseptins to combat multidrug-resistant (MDR) bacteria is an area of significant interest. minciencias.gov.co Studies on other dermaseptins have shown promise against strains like methicillin-resistant Staphylococcus aureus (MRSA). minciencias.gov.co However, there are no specific studies available that evaluate the activity of this compound against MDR bacterial strains.
Data Table: Activity of this compound Against Multidrug-Resistant Bacterial Strains
| MDR Bacterium | Strain | MIC (µg/mL) | Research Finding |
|---|---|---|---|
| MRSA | - | Data Not Available | Specific studies on this compound are not publicly available. |
Antifungal Properties of this compound Against Yeasts and Filamentous Fungi
The dermaseptin family is known for its antifungal properties against various yeasts and filamentous fungi, including Candida albicans and Aspergillus fumigatus. nih.gov The mechanism often involves the disruption of the fungal cell membrane. nih.gov Despite this, specific research, including MIC values, on the antifungal activity of this compound is not documented in the available literature.
Data Table: Antifungal Properties of this compound
| Fungus | Type | MIC (µg/mL) | Research Finding |
|---|---|---|---|
| Candida albicans | Yeast | Data Not Available | Specific studies on this compound are not publicly available. |
Antiprotozoal and Antiparasitic Effects of this compound
Several members of the dermaseptin family have been investigated for their effects against protozoa and parasites. For instance, some dermaseptins have shown activity against Leishmania and Trypanosoma cruzi. nih.govnih.govcedia.edu.ecpuce.edu.ec However, there is no specific information available regarding the antiprotozoal or antiparasitic activities of this compound.
Data Table: Antiprotozoal and Antiparasitic Effects of this compound
| Protozoan/Parasite | Effect | Research Finding |
|---|---|---|
| Leishmania spp. | Data Not Available | Specific studies on this compound are not publicly available. |
Antiviral Potency of this compound
The antiviral potential of the dermaseptin family has been noted, particularly against enveloped viruses. nih.govnih.gov Studies on other dermaseptins, such as S4, have shown that they can interfere with the viral envelope, inhibiting the early stages of infection for viruses like Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). nih.govnih.gov There is currently no available research specifically investigating the antiviral potency of this compound against any virus.
Data Table: Antiviral Potency of this compound
| Virus | Family | Effect | Research Finding |
|---|---|---|---|
| Enveloped Viruses | - | Data Not Available | Specific studies on this compound are not publicly available. |
Anticancer Activity of this compound
There is no specific scientific literature available that investigates the anticancer activity of this compound.
Selective Cytotoxicity Mechanisms of this compound in Neoplastic Cells
There are no studies detailing the selective cytotoxicity mechanisms of this compound against neoplastic cells. While other dermaseptins are known to act by disrupting cell membranes, this specific mechanism has not been documented for this compound. wikipedia.orgmdpi.com
Differential Effects of this compound on Various Cancer Cell Lines
There is no published data on the differential effects of this compound on various cancer cell lines. Research on other dermaseptins like Dermaseptin-PH has shown activity against cell lines such as MCF-7, H157, and U251MG, but these findings are not transferable to this compound without specific experimental evidence. nih.govmdpi.com
Immunomodulatory Properties of this compound
There is no specific scientific literature available that investigates the immunomodulatory properties of this compound.
Modulation of Innate Immune Cell Responses by this compound
There are no studies available on how this compound modulates innate immune cell responses. Reports on other peptides, such as Dermaseptin S1, have shown stimulation of microbicidal activities in leukocytes, but this cannot be attributed to this compound. nih.gov
Influence of this compound on Inflammatory Pathways
There is no data available concerning the influence of this compound on specific inflammatory pathways. While some antimicrobial peptides can bind to lipopolysaccharides (LPS) and potentially suppress inflammatory cytokine production, this has not been investigated for this compound. nih.gov
Structure Activity Relationship Studies and Peptide Engineering of Dermaseptin J3
Rational Design of Dermaseptin-J3 Analogues and Derivatives
The rational design of this compound analogues is guided by the understanding that its antimicrobial activity is largely attributed to its cationic and amphipathic α-helical structure. semanticscholar.orgnih.gov This structure allows the peptide to interact with and disrupt the negatively charged membranes of microorganisms. nih.gov Key parameters manipulated in the design of new analogues include net charge, hydrophobicity, and helical content. nih.govnih.gov
For instance, increasing the net positive charge by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) has been a common strategy to enhance antimicrobial potency. nih.govmdpi.com This is because a higher positive charge can lead to stronger initial electrostatic interactions with the anionic components of bacterial membranes. nih.gov Concurrently, modulating hydrophobicity is critical, as an optimal balance is required for membrane insertion and disruption without causing excessive toxicity to host cells. semanticscholar.org
One study on a novel dermaseptin (B158304), Dermaseptin-PC, led to the design of truncated derivatives. The 19-mer derivative from the N-terminus showed similar antimicrobial strength as the parent peptide but with significantly reduced hemolytic effects. nih.gov Further rational design on a 10-mer derivative involved optimizing the positive charge and adding a cyclohexylalanine (Cha) at the C-terminus to increase hydrophobicity, which successfully maintained the antimicrobial activity of the parent peptide. nih.gov
Here is an interactive data table summarizing the properties of some rationally designed Dermaseptin analogues:
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Antimicrobial Activity (MIC in µg/mL) | Hemolytic Activity (HC50 in µM) |
| Dermaseptin S4 | ALWMTLLKKVLKAAAKAALNAVLVGANA | +3 | 0.638 | High | High |
| K4K20-S4 | ALWKTLLKKVLKAAAKAALKAVLVGANA | +5 | 0.602 | Very High | High |
| DRP-AC4 | GLWSKIWAGVAKHLLPFLA-NH2 | +3 | 0.341 | Moderate | Low |
| DRP-AC4a | GLWSKIWAGVAKHLLKFLA-NH2 | +4 | 0.293 | High | Moderate |
| DRP-AC4b | GLWSKIWAGVLKHLLPFLA-NH2 | +3 | 0.341 | Moderate | Moderate |
Note: The data presented here is a synthesis of findings from multiple sources and may not be directly comparable across different studies. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, with lower values indicating higher potency. HC50 (50% hemolytic concentration) is a measure of toxicity to red blood cells, with higher values indicating lower toxicity.
Impact of N-terminal and C-terminal Modifications on this compound Bioactivity
Modifications at the N-terminus and C-terminus of this compound and its analogues play a pivotal role in modulating their biological activity. The N-terminal domain is often crucial for the initial interaction with the cell membrane. nih.gov
N-terminal modifications can influence the peptide's charge and stability. For example, acetylation of the N-terminus can neutralize the positive charge, which may affect its interaction with membranes. sigmaaldrich.com In some cases, acylation with fatty acids has been shown to enhance the lytic activity of dermaseptin derivatives by promoting deeper insertion into the lipid bilayer. nih.gov
C-terminal modifications , such as amidation, are common in naturally occurring peptides and are known to enhance biological activity and stability. frontiersin.orgresearchgate.net Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and its affinity for bacterial membranes. researchgate.net This modification can also confer resistance to degradation by carboxypeptidases. sigmaaldrich.com The removal of C-terminal amidation in a t-DPH1 analogue resulted in potent antimicrobial activity specifically against Gram-negative bacteria. qub.ac.uk
The following table illustrates the effect of terminal modifications on the bioactivity of a Dermaseptin analogue:
| Peptide | Modification | Effect on Antimicrobial Activity | Effect on Hemolytic Activity |
| DMPC-19 | C-terminal truncation of Dermaseptin-PC | Similar to parent peptide | Significantly decreased |
| DMPC-10A | C-terminal addition of Cyclohexylalanine (Cha) | Retained activity of parent peptide | - |
| t-DPH1-NH2 | Removal of C-terminal amidation | Potent against Gram-negative bacteria | - |
Influence of Amino Acid Substitutions and Truncations on this compound Efficacy
Amino acid substitutions and truncations are powerful tools for fine-tuning the efficacy and selectivity of this compound.
Amino acid substitutions are strategically made to alter properties like charge, hydrophobicity, and helicity. Replacing a neutral amino acid with a lysine (K) residue, for instance, increases the net positive charge and can enhance antibacterial activity. mdpi.comnih.gov A double substitution in Dermaseptin S4, replacing methionine at position 4 and asparagine at position 20 with lysine (K4K20-S4), resulted in a peptide with significantly higher potency against bacteria compared to the native peptide. semanticscholar.orgresearchgate.net Substituting the tryptophan (W) at position 3, a conserved feature in many dermaseptins, can impact bioactivity, highlighting its importance. qub.ac.uk The introduction of D-amino acids has been explored to increase stability against proteases and in some cases, has led to reduced cytotoxicity while maintaining antimicrobial potency. nih.gov
Truncations of the peptide chain, particularly from the C-terminus, have been shown to be a viable strategy for reducing hemolytic activity without significantly compromising antimicrobial efficacy. semanticscholar.orgnih.gov Studies on Dermaseptin S4 derivatives demonstrated that truncated N-terminal fragments could retain potent antimicrobial activity with reduced toxicity towards mammalian cells. semanticscholar.orgnih.gov For example, a 13-residue dermaseptin derivative, K4-S4(1-13)a, was found to be effective against bacteria with low toxicity. wikipedia.org
This table summarizes the effects of specific amino acid substitutions and truncations:
| Peptide Analogue | Modification | Key Finding |
| K4K20-S4 | M4K and N20K substitutions in Dermaseptin S4 | 2-3 fold more potent against protozoa and RBCs, and 100-fold more potent against bacteria. nih.govresearchgate.net |
| K4-S4(1-13)a | Truncated Dermaseptin S4 with K substitution | Potent antibacterial activity with reduced hemolytic activity. semanticscholar.org |
| t-DPH1-W | Removal of W3 from t-DPH1 | Loss of antimicrobial potency. qub.ac.uk |
| DMPC-10B | Substitution of L-Lys and L-Leu with D-amino acids in DMPC-10A | Similar antimicrobial potency with lower cytotoxicity and hemolytic activity. nih.gov |
Development of Chimeric and Hybrid Peptides Incorporating this compound Motifs
To enhance the therapeutic potential of this compound, researchers have developed chimeric and hybrid peptides. This strategy involves combining the active motifs of this compound with sequences from other peptides to create novel molecules with synergistic or expanded activities.
A notable example is the creation of a chimeric peptide by fusing a 13-residue dermaseptin derivative (DD(13)) with an RNA III-inhibiting peptide (RIP). nih.govnih.gov RIP is known to inhibit biofilm formation in staphylococci by interfering with quorum-sensing mechanisms. The resulting hybrid peptide, DD(13)-RIP, demonstrated a synergistic effect, being more potent in preventing staphylococcal infections in a rat graft model than either of the individual peptides. nih.gov This suggests that the chimera attacks bacteria through two different mechanisms simultaneously: membrane disruption by the dermaseptin component and inhibition of pathogenesis by the RIP component. nih.gov
Strategies for Enhancing the Selectivity and Potency of this compound
A major goal in the engineering of this compound is to enhance its selectivity for microbial cells over host cells, thereby increasing its therapeutic index. Several strategies are employed to achieve this:
Increasing Net Positive Charge: As mentioned earlier, increasing the cationic nature of the peptide can enhance its preferential interaction with the negatively charged membranes of bacteria. nih.govmdpi.com However, an excessive increase in charge can sometimes lead to non-discriminative cytotoxicity. semanticscholar.org
Truncation: Removing the C-terminal hydrophobic domain, which can contribute to non-specific membrane interactions, has been shown to improve selectivity. semanticscholar.orgnih.gov
Amino Acid Substitution: Strategic replacement of specific amino acids can modulate the peptide's structure and its interaction with different membrane types. For example, substituting hydrophobic residues with less hydrophobic ones in certain positions can reduce toxicity.
Helicity Modulation: The stability of the α-helical conformation is important for activity. nih.gov Modifications that stabilize the helical structure in the presence of bacterial membranes can enhance potency.
The following table outlines some of these strategies and their outcomes:
| Strategy | Example Modification | Desired Outcome |
| Increase Net Charge | K substitutions (e.g., K4K20-S4) | Enhanced antimicrobial potency |
| Optimize Hydrophobicity | Reducing hydrophobicity in C-terminal domain | Reduced hemolytic activity, improved selectivity |
| Truncation | C-terminal truncations (e.g., K4-S4(1-13)a) | Reduced cytotoxicity, maintained antimicrobial efficacy |
| D-Amino Acid Substitution | Replacing L-amino acids with D-amino acids (e.g., DMPC-10B) | Increased stability, reduced cytotoxicity |
Advanced Methodologies for Dermaseptin J3 Research
Peptide Synthesis and Purification Techniques for Dermaseptin-J3
The production of this compound for research purposes primarily relies on chemical synthesis, which allows for the creation of the peptide by sequentially adding amino acids. gilson.com A common and effective method is solid-phase peptide synthesis (SPPS) . nih.govsigmaaldrich.com This technique involves building the peptide chain one amino acid at a time on a solid support resin. gilson.com Each amino acid is added with a temporary protecting group on its N-terminus to prevent unwanted reactions, which is then removed to allow the next amino acid to be attached. gilson.com This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled. gilson.com
Following synthesis, the crude peptide product contains not only the target this compound but also various impurities such as truncated sequences, deletion sequences, and chemically modified peptides. gilson.combio-works.com Therefore, a multi-step purification process is essential to obtain a highly pure sample. A typical purification protocol includes:
Molecular Sieve Filtration: This initial step separates molecules based on size, removing smaller impurities. nih.gov
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. nih.govbio-works.com As this compound is a cationic peptide, cation-exchange chromatography is particularly effective in separating it from neutral or anionic impurities. bio-works.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. nih.govmdpi.com It is often the final and most critical step in achieving high purity of the synthetic peptide. bio-works.com
The purity and identity of the synthesized and purified this compound are then confirmed using techniques like mass spectrometry to ensure the molecular weight matches the theoretical value derived from its amino acid sequence. nih.govsigmaaldrich.com
Spectroscopic Techniques for Analyzing this compound Interactions
Spectroscopic methods are invaluable for investigating the structural characteristics of this compound and how it interacts with other molecules, particularly components of microbial membranes.
Circular Dichroism (CD) Spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins. nih.govformulationbio.comjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. creative-proteomics.com The resulting CD spectrum provides information about the peptide's conformation, such as the presence of α-helices, β-sheets, or random coils. formulationbio.com Studies on dermaseptins have shown that in a hydrophobic environment, similar to that of a cell membrane, they adopt a predominantly α-helical conformation. nih.gov This structural change is believed to be crucial for their antimicrobial activity. nih.gov
Fluorescence Spectroscopy is another key technique used to study the interactions of this compound. nih.gov This method often utilizes the intrinsic fluorescence of aromatic amino acid residues within the peptide, such as tryptophan. nih.gov Changes in the fluorescence emission spectrum can indicate alterations in the local environment of these residues, providing insights into peptide-membrane binding and insertion.
Microscopic Techniques for Visualizing Cellular Effects of this compound
Visualizing the direct impact of this compound on microbial cells provides crucial evidence of its mechanism of action.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of cells at the nanoscale. medcraveonline.com In the context of this compound research, AFM can be used to observe morphological changes on the surface of bacteria after treatment with the peptide. mdpi.com Studies on related dermaseptins have revealed significant alterations to the bacterial surface, providing direct visual evidence of membrane disruption. mdpi.com AFM can be operated in liquid environments, allowing for the study of biological samples in near-physiological conditions. nih.gov
Electron Microscopy (EM) , including both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers another powerful means to visualize cellular damage. TEM can provide detailed images of the internal structures of cells, revealing any changes caused by the peptide. medcraveonline.comkpi.ua SEM, on the other hand, provides high-resolution images of the cell surface morphology. frontiersin.org
In Vitro Assays for Quantifying Microbial Growth Inhibition and Cell Viability in Response to this compound
To assess the antimicrobial efficacy of this compound, a variety of in vitro assays are employed to measure its ability to inhibit microbial growth and affect cell viability.
A fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC) . This assay identifies the lowest concentration of the peptide that prevents the visible growth of a particular microorganism. mdpi.com The Minimum Bactericidal Concentration (MBC) , which is the lowest concentration that results in microbial death, is also often determined. mdpi.com These values are typically determined using broth microdilution or agar (B569324) dilution methods.
Cell viability assays , such as the MTT assay, are used to quantify the effect of this compound on both microbial and mammalian cells. mdpi.coma28therapeutics.comnih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. Such assays are crucial for determining the peptide's cytotoxic effects and its selectivity for microbial cells over host cells. mdpi.com The results are often expressed as the concentration that causes 50% cytotoxicity (CC50). nih.gov
The kinetics of microbial killing can be assessed by exposing a known number of bacteria to the peptide and measuring the number of viable cells (colony-forming units, CFU) at different time points. nih.gov
Molecular Docking and Computational Simulations of this compound Interactions
Computational approaches provide valuable insights into the molecular-level interactions between this compound and its targets, complementing experimental data.
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. biomedpharmajournal.orgghalib.edu.af In the study of this compound, docking simulations can be used to model its interaction with lipid bilayers, which represent the microbial cell membrane. rjraap.com These simulations can help to identify the key amino acid residues involved in binding and the most likely orientation of the peptide upon interaction with the membrane.
Molecular Dynamics (MD) Simulations provide a dynamic view of the interaction between this compound and a lipid bilayer over time. biomedpharmajournal.orgnih.gov These simulations can reveal how the peptide inserts into the membrane, the conformational changes it undergoes, and the resulting disruption of the lipid bilayer structure. nih.gov MD simulations have shown that peptides like dermaseptin (B158304) can cause significant disordering of lipid chains upon insertion. nih.gov
Omics Approaches (Proteomics, Transcriptomics) in Studying this compound Responses
"Omics" technologies offer a global perspective on the cellular responses to this compound treatment. mdpi.comnih.govmdpi.com
Proteomics involves the large-scale study of proteins expressed by a cell or organism. nih.gov By comparing the proteome of microbial cells before and after treatment with this compound, researchers can identify changes in protein expression. This can reveal the cellular pathways and stress responses that are activated or inhibited by the peptide.
Biotechnological and Translational Applications of Dermaseptin J3
Strategies for Optimized Delivery and Formulation of Dermaseptin-J3 (e.g., Nanoparticle-Based Systems)
The therapeutic potential of antimicrobial peptides (AMPs) like this compound is often hindered by challenges such as poor stability and potential toxicity. To overcome these limitations, researchers are exploring advanced delivery and formulation strategies, with a significant focus on nanoparticle-based systems. These systems can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery, thereby enhancing its efficacy and reducing side effects.
One promising approach involves the use of lipid-based nanoparticles. For instance, a study on Dermaseptin-PP, a member of the dermaseptin (B158304) family, demonstrated that encapsulation within pH-sensitive liposomes significantly reduced its hemolytic activity. nih.gov At a concentration of 320 μg/mL, the free peptide exhibited a high hemolysis rate of 90.43%, whereas the liposomal formulation reduced this by approximately 60%. nih.gov This indicates that liposomal delivery can mitigate the toxicity of dermaseptins to red blood cells, a critical step for in vivo applications. nih.gov The preparation of these liposomes involves methods like membrane hydration, where lipids such as SPC, CHO, and DSPE-Hyd-PEG2k are dissolved and hydrated with an aqueous solution of the peptide. nih.gov
Polymeric nanoparticles are another widely investigated platform for peptide delivery. mdpi.com These particles, made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic) acid (PLGA) and chitosan, can encapsulate peptides and control their release. mdpi.com The surface properties of these nanoparticles can be modified to enhance their interaction with specific tissues or cells. For example, chitosan-coated PLGA nanoparticles have been shown to improve drug delivery due to their positive surface charge. mdpi.com
The method of nanoparticle penetration through the skin is also a key consideration for topical applications. Nanoparticles can traverse the skin via intracellular, intercellular, or appendageal routes (through hair follicles and sweat glands). mdpi.com The hair follicle route is particularly interesting as it can act as a reservoir, allowing for sustained release of the encapsulated drug. mdpi.com The choice of nanoparticle system and its properties, such as size and surface charge, can be tailored to optimize skin penetration and drug deposition in the desired skin layers. mdpi.commdpi.com
Interactive Table: Characteristics of Nanoparticle-Based Delivery Systems for Peptides
| Nanoparticle Type | Composition Examples | Key Advantages | Relevant Research Findings |
|---|---|---|---|
| Liposomes | SPC, CHO, DSPE-Hyd-PEG2k | Reduced toxicity, biocompatibility, ability to encapsulate hydrophilic and hydrophobic drugs. nih.govnih.gov | pH-sensitive liposomes significantly decreased the hemolytic activity of Dermaseptin-PP. nih.gov |
| Polymeric Nanoparticles | PLGA, Chitosan, PCL | Controlled release, biodegradability, low toxicity, can be surface-modified for targeting. mdpi.com | Chitosan-coated PLGA nanoparticles show enhanced drug delivery capabilities. mdpi.com |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids | High drug loading capacity, improved stability, controlled release. mdpi.com | NLCs have been used to deliver various therapeutic agents through the skin with enhanced retention. mdpi.com |
Potential of this compound in Combating Antimicrobial Resistance
Antimicrobial resistance (AMR) is a critical global health threat, where microbes like bacteria, viruses, and fungi evolve to resist the drugs designed to kill them. biofiredx.com This resistance arises from various mechanisms, including drug inactivation, target site modification, altered cell permeability, and biofilm formation. nih.gov The overuse and misuse of conventional antibiotics in healthcare and agriculture accelerate this process, leading to the emergence of multidrug-resistant (MDR) pathogens. biofiredx.comcroplifeeurope.eu
Antimicrobial peptides (AMPs), including those from the dermaseptin family, represent a promising alternative to conventional antibiotics due to their unique mode of action. mdpi.com Dermaseptins primarily act by targeting and disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance compared to antibiotics that have specific intracellular targets. nih.govnih.gov Their cationic and amphipathic nature allows them to preferentially bind to the negatively charged components of microbial membranes, leading to membrane permeabilization and cell death. nih.govnih.gov
Recent research has highlighted the effectiveness of dermaseptin derivatives against MDR bacteria. For example, newly synthesized derivatives of Dermaseptin S4 and B2 have shown significant antibacterial activity against Acinetobacter baumannii, a notorious hospital-acquired pathogen. nih.govnih.gov These derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 3.125 to 12.5 μg/mL and Minimum Bactericidal Concentrations (MBCs) from 6.25 to 25 μg/mL. nih.govnih.gov Atomic force microscopy revealed that these peptides cause significant morphological changes and surface alterations on the treated bacteria, confirming their membrane-disrupting mechanism. nih.govnih.gov
Furthermore, modifications to the physicochemical properties of dermaseptin derivatives can enhance their selectivity and potency. By altering the hydrophobicity and charge of a short dermaseptin derivative, researchers were able to create variants that were predominantly active against either Gram-positive or Gram-negative bacteria. capes.gov.brnih.gov This ability to fine-tune the activity spectrum is crucial for developing targeted therapies that can minimize off-target effects. capes.gov.br
Interactive Table: Activity of Dermaseptin Derivatives Against Resistant Bacteria
| Dermaseptin Derivative | Target Bacterium | MIC (μg/mL) | MBC (μg/mL) | Key Findings |
|---|---|---|---|---|
| K4S4(1-16) | Acinetobacter baumannii (MDR) | 3.125 - 12.5 | 12.5 | Caused significant morphological changes to the bacterial surface. nih.govnih.gov |
| K3K4B2 | Acinetobacter baumannii (MDR) | 3.125 - 12.5 | 12.5 | Demonstrated potent bactericidal activity. nih.gov |
| K4K20S4 | Acinetobacter baumannii (MDR) | 3.125 - 12.5 | 6.25 | Showed the lowest MBC among the tested derivatives. nih.gov |
| Aminohexyl-K-P (derivative of K4-S4(1-13)) | Gram-negative bacteria | 6.2 μM (MIC50) | Not specified | Showed potent activity against Gram-negative bacteria with reduced hemolysis. capes.gov.brnih.gov |
Development of this compound as a Component in Novel Biopesticides for Agricultural Applications
The agricultural sector is increasingly seeking sustainable alternatives to synthetic chemical pesticides due to concerns about environmental impact and the development of pest resistance. croplifeeurope.eumankindag.com Biopesticides, which are derived from natural materials like plants, bacteria, and minerals, offer a more environmentally friendly approach to pest management. croplifeeurope.eumankindag.com They are often target-specific, biodegradable, and have a lower risk of leaving harmful residues on crops. mankindag.comnih.gov
Antimicrobial peptides like dermaseptins are being explored for their potential as active components in biopesticides. Their broad-spectrum activity against plant pathogens, including fungi and bacteria, makes them attractive candidates for crop protection. rsc.orgresearchgate.net One innovative strategy involves creating bifunctional peptides that combine the antimicrobial properties of a dermaseptin with a peptide that adheres to the leaf surface.
A study demonstrated the successful fusion of Dermaseptin 01 (DS01) with Thanatin (THA), an anchor peptide that binds to the waxy layer of plant leaves. rsc.orgresearchgate.net This DS01-THA dipeptide was shown to:
Inhibit the germination of Phakopsora pachyrhizi spores, the causative agent of Asian soybean rust, in vitro. rsc.orgresearchgate.net
Reduce the severity of Asian soybean rust on soybean plants in a rainfast manner, meaning it remained effective even after washing. rsc.orgresearchgate.net
Bind strongly to the leaf surfaces of soybean, barley, and corn. rsc.orgresearchgate.net
The binding of the anchor peptide appears to be mediated by hydrophobic interactions with the epicuticular waxes on the leaf surface. researchgate.net This approach of "functionalizing" the crop surface with antimicrobial peptides offers a novel and sustainable strategy for disease management. rsc.orgresearchgate.net The production of such peptides can be scaled up through recombinant expression in microbes, which could help in reducing their production costs for agricultural applications. researchgate.net
Interactive Table: Research on Dermaseptin-Based Biopesticides
| Peptide Construct | Target Pathogen/Pest | Application | Key Research Findings |
|---|---|---|---|
| DS01-THA (Dermaseptin 01 fused with Thanatin) | Phakopsora pachyrhizi (Asian soybean rust) | Soybean crop protection | Inhibited spore germination in vitro and reduced disease severity on plants in a rainfast manner. rsc.orgresearchgate.net |
| eGFP-THA (eGFP fused with Thanatin) | Not applicable (used for binding studies) | Leaf surface functionalization | Demonstrated strong, rainfast binding to the surfaces of soybean, barley, and corn leaves, withstanding environmental challenges for at least 17 days. rsc.orgresearchgate.net |
Broadening the Therapeutic Horizon of this compound Through Peptide-Based Therapies
The therapeutic applications of peptides are expanding beyond their direct antimicrobial or anticancer effects. frontiersin.orgresearchgate.net Peptide-based therapies are being developed for a wide range of conditions, including chronic inflammatory diseases and as components of vaccines. frontiersin.org Dermaseptins, with their ability to interact with cell membranes and modulate immune responses, are well-suited for exploration in these broader therapeutic contexts.
One key area of development is in peptide-based vaccines. These vaccines use short, synthetic peptides that correspond to specific epitopes of a pathogen to elicit a targeted immune response. frontiersin.org This approach offers several advantages, including a well-defined immune response, a good safety profile, and simpler manufacturing processes compared to traditional vaccines. frontiersin.org While not directly studied with this compound, the principles of peptide immunology could be applied to design dermaseptin-based immunomodulatory agents.
Furthermore, dermaseptins have been shown to possess anticancer properties. nih.govnih.gov For example, Dermaseptin-PH exhibited broad-spectrum antiproliferative activity against several human cancer cell lines, including MCF-7 (breast cancer), with an IC50 value of 0.69 μM. nih.gov The mechanism of action is believed to involve the permeabilization of the cancer cell membrane. nih.gov The development of dermaseptin-based anticancer therapies could be enhanced by strategies that improve their tumor-targeting capabilities and reduce their systemic toxicity, such as the nanoparticle formulations discussed earlier.
The potential for modifying dermaseptin sequences to enhance specific activities while minimizing undesirable side effects is a significant area of research. nih.govcapes.gov.br By making strategic amino acid substitutions, it is possible to alter the peptide's hydrophobicity, charge, and helical structure, thereby fine-tuning its biological activity. nih.gov This allows for the rational design of dermaseptin analogs with improved therapeutic indices for various applications, from anti-infectives to anticancer agents and immunomodulators.
Interactive Table: Anticancer Activity of Dermaseptin Peptides
| Dermaseptin Peptide | Cancer Cell Line | IC50 (μM) | Key Findings |
|---|---|---|---|
| Dermaseptin-PH | MCF-7 (Breast) | 0.69 | Showed the most potent activity against MCF-7 cells. nih.gov |
| Dermaseptin-PH | H157 (Lung) | 2.01 | Demonstrated significant antiproliferative effects. nih.gov |
| Dermaseptin-PH | U251MG (Glioblastoma) | 2.36 | Inhibited cancer cell proliferation. nih.gov |
| Dermaseptin-PD-1 & PD-2 | U251MG (Glioblastoma) | Not specified | Exhibited inhibition against the growth of this cancer cell line. nih.gov |
Q & A
Q. What structural and functional characteristics define Dermaseptin-J3 as an antimicrobial peptide?
this compound is a cationic α-helical peptide derived from frog skin, known for its amphipathic structure that enables membrane interactions. Methodologically, its structural analysis involves circular dichroism (CD) spectroscopy to confirm α-helical conformation in membrane-mimetic environments (e.g., lipid vesicles). Functional studies often use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and hemolysis tests to evaluate selectivity .
Q. How can researchers design experiments to assess this compound’s cytotoxicity in mammalian cells?
Cytotoxicity is typically evaluated via hemolysis assays (using red blood cells) and MTT assays on mammalian cell lines. Key controls include comparing results to non-cytotoxic peptides and normalizing data to cell viability baselines. Ensure lipid bilayer composition (e.g., phosphatidylcholine vs. phosphatidylserine) reflects target cell membranes to contextualize selectivity .
Q. What are standard protocols for testing this compound’s stability under physiological conditions?
Stability assays involve incubating the peptide in serum-containing media or simulated bodily fluids (e.g., PBS with proteases) over time. Quantify degradation via HPLC or mass spectrometry. Parallel functional assays (e.g., MIC post-incubation) link stability to retained antimicrobial activity .
Advanced Research Questions
Q. How do membrane-binding kinetics of this compound analogues correlate with their cytotoxicity?
Surface plasmon resonance (SPR) studies reveal a two-stage binding mechanism: initial electrostatic adhesion to membrane surfaces followed by hydrophobic insertion. Cytotoxicity correlates strongly with insertion affinity rather than surface adhesion. For example, truncated analogues (e.g., 13-mer vs. full-length) show reduced insertion and cytotoxicity, validated via SPR and proteolytic protection assays . Table 1 : Correlation between binding parameters and cytotoxicity of this compound analogues
| Analogue | Adhesion Affinity (Ka) | Insertion Affinity (Ka) | Hemolysis (%) |
|---|---|---|---|
| Native S4 | 1.2 × 10⁴ | 3.8 × 10³ | 45 |
| K(4)K(20)-S4 | 9.5 × 10³ | 6.7 × 10³ | 82 |
| 13-mer S4 | 8.1 × 10³ | 1.1 × 10³ | 18 |
Q. How can contradictory data on this compound’s antimicrobial efficacy across studies be resolved?
Contradictions often arise from variability in experimental conditions (e.g., bacterial strains, peptide purity, or solvent systems). Address this by:
- Standardizing protocols (e.g., CLSI guidelines for MIC assays).
- Reporting peptide synthesis/purification methods (e.g., HPLC purity >95%).
- Using isogenic bacterial strains to isolate resistance mechanisms. Cross-referencing with SPR data on membrane-binding kinetics can also clarify efficacy disparities .
Q. What advanced techniques elucidate this compound’s pore-formation vs. carpet-mode mechanisms?
Use fluorescence dye leakage assays (to detect transient pore formation) and atomic force microscopy (AFM) for real-time visualization of membrane disruption. Contrast results with peptides known for specific mechanisms (e.g., melittin for pores). Synchrotron radiation small-angle X-ray scattering (SAXS) can further resolve structural changes in lipid bilayers .
Q. How should researchers address ethical and reproducibility challenges in preclinical studies of this compound?
- Adhere to ARRIVE guidelines for animal studies, detailing sample sizes, blinding, and statistical power.
- Deposit raw data (e.g., SPR sensorgrams, MIC values) in public repositories like Zenodo.
- Validate findings across independent labs using shared peptide batches .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing dose-response data in cytotoxicity studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. For heterogeneous data, apply mixed-effects models or bootstrapping to estimate confidence intervals. Report R² values and goodness-of-fit tests to validate assumptions .
Q. How can researchers identify understudied aspects of this compound’s mechanism of action?
Conduct systematic reviews using databases like PubMed and EMBASE, focusing on gaps such as:
Q. What criteria should guide the selection of lipid models for this compound studies?
Choose lipid compositions mimicking bacterial (e.g., POPG:CL) vs. mammalian membranes (e.g., POPC:cholesterol). Validate models using differential scanning calorimetry (DSC) to confirm phase behavior. For in vivo relevance, incorporate lipid rafts or asymmetric bilayers in advanced models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
